![molecular formula C10H7BrN4O2S2 B2556894 5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide CAS No. 2034621-93-5](/img/structure/B2556894.png)

5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

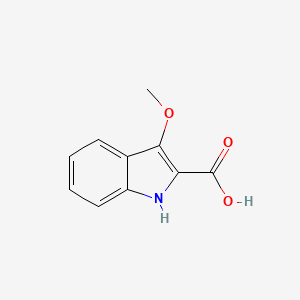

The compound “5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide” belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, it was found that methyl- and trifluoromethyl-containing 3-oxo-2- (tolylhydrazinylidene) esters regioselectively cyclize with 3-aminopyrazoles to form pyrazolo . Unsubstituted aryls such as phenyl, biphenyl, and naphthyl groups were efficiently introduced at the C3 position of the pyrazolo .

Wissenschaftliche Forschungsanwendungen

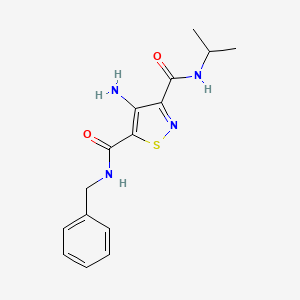

Synthesis and Antibacterial Evaluation

Research has focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop potential antibacterial agents. The study by Azab, Youssef, and El-Bordany (2013) explored the synthesis of various derivatives that showed significant antibacterial activities, indicating the utility of sulfonamide derivatives in antibacterial drug development Azab, M. E., Youssef, M., & El-Bordany, E. A. (2013). Molecules.

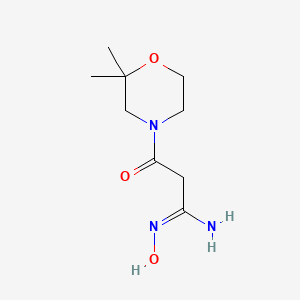

Antitumor and Antibacterial Agents

Another study highlighted the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. The research conducted by Hafez, Alsalamah, and El-Gazzar (2017) demonstrated that some synthesized compounds exhibited higher activity against various cancer cell lines than the standard drug doxorubicin, in addition to showing significant antibacterial activity Hafez, H., Alsalamah, S. A., & El-Gazzar, A.-R. B. A. (2017). Acta Pharmaceutica.

Synthesis, Characterization, and Biological Evaluation

Variya, Panchal, and Patel (2019) conducted a study on the synthesis and characterization of novel sulfonamide derivatives linked to pyrazolo[3,4-b]pyridine, evaluating their antibacterial and antioxidant properties. This study found that certain synthesized compounds showed excellent antibacterial activities and significant antioxidant scavenging activity, indicating their potential in developing therapeutic agents Variya, H. H., Panchal, V., & Patel, G. (2019). Current Chemistry Letters.

Wirkmechanismus

Target of Action

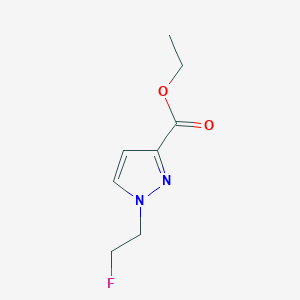

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

As a purine analogue, it may interfere with purine biochemical reactions .

Biochemical Pathways

As a purine analogue, it may impact pathways involving purine metabolism .

Result of Action

Compounds in the pyrazolo[1,5-a]pyrimidines class have been associated with antitrypanosomal activity .

Action Environment

Some pyrazolo[1,5-a]pyrimidines have been found to exhibit stability under exposure to extreme ph .

Eigenschaften

IUPAC Name |

5-bromo-N-pyrazolo[1,5-a]pyrimidin-6-ylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN4O2S2/c11-8-1-2-10(18-8)19(16,17)14-7-5-12-9-3-4-13-15(9)6-7/h1-6,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXQZIZTWNHGQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one](/img/structure/B2556811.png)

![N-benzyl-1-(4-chloro-2-methylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556813.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2556816.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2556820.png)

![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556822.png)

![Methyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B2556824.png)

![7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride](/img/structure/B2556825.png)

![(E)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2556829.png)

![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2556834.png)